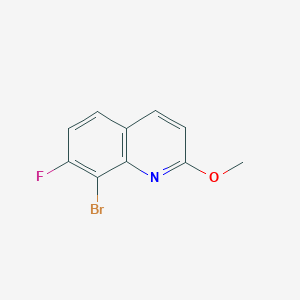

8-Bromo-7-fluoro-2-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-7-fluoro-2-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-14-8-5-3-6-2-4-7(12)9(11)10(6)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZSTQAEXMYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2Br)F)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720977 | |

| Record name | 8-Bromo-7-fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001322-87-7 | |

| Record name | 8-Bromo-7-fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromo-7-fluoro-2-methoxyquinoline synthesis protocol

An In-depth Technical Guide on the Synthesis of 8-Bromo-7-fluoro-2-methoxyquinoline

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The specific substitution pattern of a quinoline derivative dictates its biological activity and chemical properties. This compound is a highly functionalized heterocyclic compound, representing a valuable building block for the synthesis of more complex molecules. The presence of bromo, fluoro, and methoxy groups at specific positions offers multiple points for further chemical modification, making it a target of interest for researchers in drug development and organic synthesis.

This guide provides a comprehensive overview of a proposed, robust synthetic pathway for this compound. The strategy is designed for efficiency and regiochemical control, starting from a commercially available aniline precursor. Each step is detailed with an explanation of the underlying chemical principles, causality behind experimental choices, and a step-by-step protocol based on established and analogous chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway that concludes with the installation of the C2-methoxy group, a common final step in quinoline synthesis. The quinoline core itself can be constructed from a correspondingly substituted aniline. This approach allows for precise control over the substitution pattern on the benzene ring portion of the molecule.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a five-step process, commencing with the formation of the quinoline ring system, followed by a series of functional group interconversions to achieve the desired product.

Caption: Proposed multi-step synthetic workflow.

Part 1: Synthesis of 8-Bromo-7-fluoroquinoline

Principle: This initial step involves the construction of the quinoline core using the Doebner-von Miller reaction. This acid-catalyzed reaction condenses an aniline with an α,β-unsaturated aldehyde, followed by oxidative cyclization to form the quinoline ring.

Causality: Starting with 2-bromo-3-fluoroaniline ensures the correct placement of the bromine and fluorine atoms on the final quinoline ring. Crotonaldehyde is used as a simple and effective four-carbon source for the pyridine portion of the quinoline. An arsenic-based oxidant is traditionally used for its high efficiency in the final aromatization step, though other oxidants can be explored.

Experimental Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge the flask with 2-bromo-3-fluoroaniline (1.0 eq) and concentrated hydrochloric acid (HCl).

-

To this stirred mixture, cautiously add crotonaldehyde (2.5 eq) dropwise, maintaining the temperature below 40°C.

-

Following the addition, add arsenic pentoxide (As₂O₅) or a suitable alternative oxidant (e.g., nitrobenzene) portion-wise.

-

Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide (NaOH) solution to a pH of 8-9 while cooling in an ice bath.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-bromo-7-fluoroquinoline.

Part 2: Synthesis of 8-Bromo-7-fluoroquinoline N-oxide

Principle: The nitrogen atom of the quinoline ring is oxidized to an N-oxide.

Causality: N-oxidation serves a critical strategic purpose: it activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. This electronic modification is essential for the subsequent introduction of a substituent at the 2-position. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe reagent for this transformation.

Experimental Protocol:

-

Dissolve the 8-bromo-7-fluoroquinoline (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add m-CPBA (approx. 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates full consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

-

Extract the product into dichloromethane, wash the combined organic layers with NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Evaporate the solvent to yield the crude 8-bromo-7-fluoroquinoline N-oxide, which can often be used in the next step without further purification.

Part 3: Synthesis of 8-Bromo-7-fluoro-2-chloroquinoline

Principle: The N-oxide intermediate is converted to a 2-chloroquinoline via treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Causality: This reaction proceeds through the formation of a reactive intermediate that readily undergoes nucleophilic attack by a chloride ion at the C2 position. POCl₃ is a powerful and widely used reagent for this type of transformation, effectively converting the N-oxide to the desired 2-chloro derivative.[1] This step installs a good leaving group (chloride) at the target position for the final substitution.

Experimental Protocol:

-

Caution: This reaction should be performed in a highly efficient fume hood as POCl₃ is corrosive and reacts violently with water.

-

Place the crude 8-bromo-7-fluoroquinoline N-oxide (1.0 eq) in a flask equipped with a reflux condenser.

-

Slowly add an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) at room temperature.

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and very cautiously pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH), until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via column chromatography to isolate 8-bromo-7-fluoro-2-chloroquinoline.

Part 4: Synthesis of this compound

Principle: The final step is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, allowing the chloride to be displaced by a methoxide nucleophile.

Causality: The 2-chloro group installed in the previous step is an excellent leaving group for this transformation. Sodium methoxide (NaOMe) provides a strong nucleophile (⁻OCH₃) to displace the chloride. Using methanol (MeOH) as the solvent provides a medium for the reaction and is the source of the methoxide when sodium metal is used for its preparation. This method is a standard and high-yielding approach for synthesizing 2-methoxyquinolines from their 2-chloro precursors.[2]

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal (approx. 1.5 eq) in anhydrous methanol (MeOH) under a nitrogen atmosphere. Alternatively, use a commercially available solution of NaOMe in MeOH.

-

To this solution, add the 8-bromo-7-fluoro-2-chloroquinoline (1.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the final product, this compound, by column chromatography or recrystallization.

Data and Reagent Summary

| Step | Starting Material | Key Reagents | Intermediate/Product | Theoretical Yield | Purity Assessment |

| 1 | 2-Bromo-3-fluoroaniline | Crotonaldehyde, HCl, As₂O₅ | 8-Bromo-7-fluoroquinoline | 40-60% | TLC, ¹H NMR |

| 2 | 8-Bromo-7-fluoroquinoline | m-CPBA, CH₂Cl₂ | 8-Bromo-7-fluoroquinoline N-oxide | >90% | TLC |

| 3 | 8-Bromo-7-fluoroquinoline N-oxide | POCl₃ | 8-Bromo-7-fluoro-2-chloroquinoline | 70-85% | TLC, ¹H NMR |

| 4 | 8-Bromo-7-fluoro-2-chloroquinoline | NaOMe, MeOH | This compound | >85% | TLC, ¹H NMR, MS |

Conclusion

The proposed four-part synthetic protocol provides a logical and robust pathway for the preparation of this compound. By leveraging classic and reliable organic reactions such as the Doebner-von Miller synthesis and strategic functional group interconversions via an N-oxide intermediate, this guide offers a high degree of regiochemical control. Each step is grounded in established chemical principles, providing researchers and drug development professionals with a validated framework for accessing this versatile chemical intermediate. Adherence to proper laboratory safety protocols is paramount, especially when handling hazardous reagents like phosphorus oxychloride and sodium methoxide.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Methoxyquinoline-4-carbaldehyde.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Google Patents. (2010). Process for preparing bromo-substituted quinolines.

- Yusupov, D. V., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

Sources

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications, with a focus on fostering innovation in drug discovery and development.

Core Molecular Attributes

This compound is a substituted quinoline featuring bromine, fluorine, and methoxy functional groups. These substitutions create a unique electronic and steric profile, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

| Attribute | Value | Source |

| Molecular Formula | C₁₀H₇BrFNO | --INVALID-LINK--[1], --INVALID-LINK--[2][3] |

| Molecular Weight | 256.07 g/mol | --INVALID-LINK--[4][5], --INVALID-LINK--[2][3] |

| CAS Number | 1001322-87-7 | --INVALID-LINK--[1], --INVALID-LINK--[4][5] |

| Appearance | Powder or liquid | --INVALID-LINK--[1] |

| Purity | Typically ≥95% | --INVALID-LINK--[6] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | --INVALID-LINK--[1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 7-Fluoro-8-bromoquinolin-2(1H)-one

This initial step involves the cyclization of a suitably substituted aniline with an α,β-unsaturated carbonyl compound.

-

Reaction: 2-Bromo-3-fluoroaniline is reacted with acrolein in the presence of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and a dehydrating agent (e.g., sulfuric acid).

-

Rationale: The Skraup synthesis is a classic and reliable method for the preparation of the quinoline core. The choice of a substituted aniline as the starting material allows for the introduction of the desired fluorine and bromine atoms at the 7 and 8 positions, respectively.

Step 2: Chlorination of the Quinolinone

The quinolinone intermediate is then chlorinated to activate the 2-position for subsequent nucleophilic substitution.

-

Reaction: 7-Fluoro-8-bromoquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Rationale: The conversion of the hydroxyl group at the 2-position to a chloro group is a standard procedure to create a good leaving group, facilitating the introduction of the methoxy group in the next step.

Step 3: Methoxylation to Yield this compound

The final step is the nucleophilic substitution of the chloro group with a methoxy group.

-

Reaction: 2-Chloro-7-fluoro-8-bromoquinoline is reacted with sodium methoxide in methanol.

-

Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloro group at the 2-position of the quinoline ring to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine, fluorine, and nitrogen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-Br, C-F, C-O, and C=N functional groups present in the molecule.

Caption: Analytical workflow for the characterization of this compound.

Potential Applications in Drug Discovery and Development

Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry. The unique combination of substituents in this compound suggests its potential in several therapeutic areas.

Anticancer Activity

Substituted quinolines have shown significant potential as anticancer agents.[7][8][9] The presence of halogen atoms can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved cellular uptake and target engagement. The methoxy group can also influence the molecule's interaction with biological targets. Potential mechanisms of action could include the inhibition of kinases, topoisomerases, or other enzymes involved in cancer cell proliferation and survival.

Caption: Potential anticancer mechanisms of action for this compound.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives.[2][4][10][11] They may act as antioxidants, metal chelators, or modulators of signaling pathways involved in neuronal survival and death. The substituents on the quinoline ring can be tailored to optimize blood-brain barrier permeability and target engagement within the central nervous system.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][12][13]

Conclusion

This compound represents a promising chemical entity with a versatile synthetic platform and significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer and neuroprotective agents. This guide provides a foundational understanding of its core attributes, a plausible synthetic approach, and a framework for its analytical characterization. Further research into the biological activities and structure-activity relationships of this and related compounds is warranted to fully explore its therapeutic potential.

References

- 1. This compound, CasNo.1001322-87-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. cato-chem.com [cato-chem.com]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1001322-87-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, CasNo.1001322-87-7 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 8-Bromo-7-fluoro-2-methoxyquinoline in Organic Solvents

Introduction to 8-Bromo-7-fluoro-2-methoxyquinoline and its Significance

This compound is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and antibiotics.[1][2] The specific substitutions on this molecule—a bromine atom at the 8-position, a fluorine atom at the 7-position, and a methoxy group at the 2-position—are expected to significantly modulate its physicochemical properties, including solubility, which is a pivotal parameter in drug discovery and development. Poor solubility can hinder absorption, reduce bioavailability, and create challenges in formulation.[3][4] Understanding and predicting the solubility of this compound in various organic solvents is therefore essential for its synthesis, purification, and formulation into viable drug products.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is scarce, we can infer its properties from its structural components and data on related compounds.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C10H7BrFNO | Based on its chemical structure.[5] |

| Molecular Weight | 256.07 g/mol | Calculated from the molecular formula.[5] |

| Physical Form | Likely a solid at room temperature | Similar substituted quinolines are solids. |

| Polarity | Moderately polar | The quinoline core is largely hydrophobic, but the nitrogen atom, methoxy group, and halogen substituents introduce polarity.[3][4] |

| Hydrogen Bonding | Weak hydrogen bond acceptor | The nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors.[6] |

Based on these characteristics, this compound is predicted to exhibit preferential solubility in organic solvents over aqueous media. The solubility in organic solvents will be governed by the principle of "like dissolves like."

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are expected to be effective at dissolving the compound. Their polarity can interact with the polar functionalities of the quinoline derivative, and their lack of strong hydrogen bonding networks will not hinder the solvation of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents should also be capable of dissolving the compound, although potentially to a lesser extent than polar aprotic solvents. The ability of these solvents to act as hydrogen bond donors is not a significant advantage for this molecule, which is primarily a hydrogen bond acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of polar functional groups on the quinoline ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for dissolving quinoline derivatives and are likely to be good solvents for this compound as well.[7]

Experimental Determination of Solubility

The following is a detailed protocol for the experimental determination of the solubility of this compound in a range of organic solvents. This method is based on the isothermal shake-flask method, which is a gold-standard technique for solubility measurement.

Materials and Equipment

-

This compound (as a solid)

-

A selection of organic solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample aliquot with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

-

Dilute the filtered sample aliquot and measure its absorbance.

-

Calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will affect its solubility. Stronger intermolecular forces in the solid state lead to lower solubility.[3]

Conclusion

While direct experimental data on the solubility of this compound is not yet publicly available, a systematic approach based on its molecular structure and the established principles of solubility for quinoline derivatives allows for a reasoned prediction of its behavior in various organic solvents. This guide provides the theoretical framework and a robust experimental protocol for researchers to determine the precise solubility of this compound. Such data is invaluable for the advancement of research and development involving this promising molecule.

References

- Current time information in Pasuruan, ID. (n.d.).

- 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.).

- What is the solubility of quinoline in different solvents for antimalarial formulations? - Blog. (2025, October 27).

- Quinoline - Wikipedia. (n.d.).

- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds - Benchchem. (n.d.).

- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025, August 10).

- 8-Bromo-7-methoxyquinoline | 36023-06-0 - Sigma-Aldrich. (n.d.).

- Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network - arXiv. (2024, January 5).

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - NIH. (n.d.).

- 1001322-87-7|this compound|BLD Pharm. (n.d.).

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6).

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1001322-87-7|this compound|BLD Pharm [bldpharm.com]

- 6. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxyquinoline: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 8-Bromo-7-fluoro-2-methoxyquinoline, a halogenated quinoline derivative with significant potential in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic pathway, and its prospective applications in drug discovery and materials science. The content is structured to deliver not just procedural steps but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field.

Introduction to Substituted Quinolines

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in heterocyclic chemistry and a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[3][4] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogens, such as bromine and fluorine, and a methoxy group, as seen in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2][5]

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid with a purity of 95% or higher.

| Property | Value | Source |

| CAS Number | 1001322-87-7 | [3][4] |

| Molecular Formula | C₁₀H₇BrFNO | [3][4] |

| Molecular Weight | 256.07 g/mol | [3][4] |

| Storage | Sealed in dry, room temperature | [3] |

| SMILES Code | COC1=NC2=C(Br)C(F)=CC=C2C=C1 | [3] |

While specific experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and HPLC are often available from the supplier upon request, they are not always publicly disseminated. Researchers are advised to obtain a Certificate of Analysis (CoA) from their chosen supplier for detailed and lot-specific data.

Plausible Synthetic Pathways

While a specific, peer-reviewed synthesis for this compound has not been prominently published, a plausible and logical synthetic route can be constructed based on established named reactions for quinoline synthesis and known halogenation and functionalization techniques. The following proposed pathway leverages common and reliable synthetic transformations.

A likely synthetic approach would involve a multi-step process, potentially starting with a substituted aniline and employing a classic quinoline synthesis method, followed by functional group manipulations.

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound could involve the following key steps:

-

Construction of the Quinoline Core: Utilizing a classic quinoline synthesis such as the Skraup, Doebner-von Miller, or Friedländer reaction with appropriately substituted anilines and carbonyl compounds.[6][7][8]

-

Halogenation: Introduction of the bromo and fluoro substituents at the desired positions.

-

Introduction of the Methoxy Group: Conversion of a suitable precursor, such as a 2-chloro or 2-hydroxyquinoline, to the final 2-methoxyquinoline.

Detailed Experimental Protocol (Hypothetical)

The following represents a plausible, though not experimentally verified, protocol for the synthesis of this compound.

Step 1: Synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one

This could be achieved through a modified Conrad-Limpach synthesis starting from 2-bromo-3-fluoroaniline and an appropriate β-ketoester like ethyl acetoacetate.

-

Reaction: 2-bromo-3-fluoroaniline is reacted with ethyl acetoacetate to form the corresponding β-anilinoacrylate.

-

Cyclization: The intermediate is then cyclized at high temperature, typically in a high-boiling solvent like diphenyl ether, to yield 8-Bromo-7-fluoro-4-methylquinolin-2(1H)-one. The methyl group can be later removed if necessary through oxidation and decarboxylation, or a different starting material can be chosen to avoid its formation.

Step 2: Chlorination to 8-Bromo-2-chloro-7-fluoroquinoline

The 2-quinolone is converted to the 2-chloroquinoline, a more versatile intermediate.

-

Reagents: The 8-Bromo-7-fluoroquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

-

Procedure: The reaction mixture is heated under reflux, and upon completion, the excess POCl₃ is carefully quenched with ice water. The product is then extracted with an organic solvent.

Step 3: Methoxylation to this compound

The final step involves the nucleophilic substitution of the chloro group with a methoxy group.

-

Reagents: 8-Bromo-2-chloro-7-fluoroquinoline is reacted with sodium methoxide in methanol.

-

Procedure: The reaction is typically carried out at reflux temperature in methanol. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified, for instance, by column chromatography.

Diagram of the Proposed Synthetic Pathway

Caption: A plausible multi-step synthesis of the target compound.

Potential Applications in Research and Drug Development

Given the functionalities present in this compound, it stands as a valuable building block for the synthesis of more complex molecules with potential biological activities.

-

Medicinal Chemistry: The quinoline core is a well-established pharmacophore.[3][4] The bromine atom at the 8-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[9] This enables the exploration of the chemical space around the quinoline scaffold to develop potent and selective inhibitors of various biological targets, including kinases and other enzymes implicated in cancer and other diseases.[9] The fluoro and methoxy groups can modulate the electronic properties and metabolic stability of the resulting compounds.

-

Materials Science: Substituted quinolines have applications in materials science, for instance, as ligands for organometallic complexes with interesting photophysical properties or as building blocks for organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could lead to novel materials with unique electronic and optical characteristics.

Conceptual Workflow for Drug Discovery Application

Caption: A conceptual workflow for utilizing the compound in drug discovery.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

While a specific safety data sheet (SDS) should be obtained from the supplier, general hazards associated with similar brominated quinolines include skin and eye irritation.[10]

Conclusion

This compound is a commercially available and highly functionalized quinoline derivative that holds considerable promise as a versatile building block in medicinal chemistry and materials science. Its unique combination of bromo, fluoro, and methoxy substituents on the quinoline scaffold provides multiple avenues for synthetic elaboration, enabling the generation of diverse molecular libraries for biological screening and the development of novel materials. While specific literature on this compound is sparse, its synthesis can be plausibly achieved through established methodologies, and its potential applications are strongly supported by the extensive body of research on related quinoline derivatives. Researchers are encouraged to explore the synthetic utility of this compound in their respective fields.

References

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19375–19404. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C10H7BrFNO, 250 mg. Retrieved from [Link]

- Mansfield, R. K. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 1-29.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

-

Angene Chemical. (n.d.). This compound|1001322-87-7. Retrieved from [Link]

-

ChemWhat. (n.d.). CAS:1001322-87-7 FT-0721765 this compound. Retrieved from [Link]

- Verma, S., & Gautam, N. (2014). Quinoline: A versatile heterocyclic. Journal of Drug Delivery and Therapeutics, 4(3), 1-8.

-

Wikipedia. (2023, December 12). Quinoline. In Wikipedia. [Link]

- Ökten, S., Çakmak, O., & Soyer, Z. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

- Chemos GmbH & Co.KG. (2019).

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. [Link]

- Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2585.

- Fisher Scientific. (2025).

- Pentachemicals. (2025).

- Science Lab. (2010).

- Słoczyńska, K., et al. (2020). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 89(2), e413.

- Drug Discovery Chemistry. (2025). Conference Program.

Sources

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. acgpubs.org [acgpubs.org]

- 10. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]

An In-depth Technical Guide on the Potential Reactivity of the Bromine on 8-Bromo-7-fluoro-2-methoxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the bromine atom in 8-Bromo-7-fluoro-2-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic utility of this versatile building block. By examining the electronic effects of the fluoro and methoxy substituents, this guide predicts and explains the reactivity of the C8-Br bond in cornerstone organic reactions, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed, field-proven experimental protocols are provided as actionable starting points for the synthesis of novel quinoline derivatives.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound presents a unique combination of functionalities, making it a highly valuable starting material for the synthesis of complex molecular architectures. The bromine atom at the 8-position serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse substituents and the construction of novel carbon-carbon and carbon-heteroatom bonds.

This guide will focus on the predictable and potential reactivity of the C8-Br bond, influenced by the electronic interplay of the adjacent electron-withdrawing fluorine atom at C7 and the electron-donating methoxy group at C2. Understanding these electronic effects is paramount to designing successful synthetic strategies and unlocking the full potential of this powerful building block.

Electronic Landscape and its Influence on Reactivity

The reactivity of the bromine atom at the 8-position is intrinsically linked to the electronic nature of the quinoline ring system, which is modulated by the substituents at the 2- and 7-positions.

-

The 2-Methoxy Group: The methoxy group at the 2-position is a strong electron-donating group through resonance. This increases the electron density of the quinoline ring, which can influence the overall reactivity. In the context of palladium-catalyzed cross-coupling reactions, this enhanced electron density can facilitate the initial oxidative addition step.

-

The 7-Fluoro Group: Conversely, the fluorine atom at the 7-position is a strongly electronegative, electron-withdrawing group by induction. This has a more localized effect, decreasing the electron density in its immediate vicinity, including the C8-Br bond. This inductive pull can make the C8 carbon more electrophilic and potentially more susceptible to certain nucleophilic attacks, although direct SNAr at this position is unlikely. The primary influence of the 7-fluoro group is electronic, modulating the reactivity of the adjacent C8-Br bond in catalyzed reactions.

The interplay of these opposing electronic forces creates a unique chemical environment at the C8 position, which can be strategically exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 8-position of this compound is well-positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. The C8-Br bond in our target molecule is anticipated to be highly reactive under Suzuki-Miyaura conditions, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. A study on the Suzuki-Miyaura cross-coupling of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline with substituted phenylboronic acids demonstrated high yields, suggesting similar success for the 8-bromo analogue.[1]

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Fluoro-2-methoxy-8-phenylquinoline |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 7-Fluoro-2-methoxy-8-(pyridin-4-yl)quinoline |

| Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 7-Fluoro-2-methoxy-8-vinylquinoline |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., Toluene/H₂O 4:1), add the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[2][3][4][5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 8-position of the quinoline ring, leading to the synthesis of novel anilines and related structures. The choice of phosphine ligand is critical for the success of this reaction and often requires optimization.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Expected Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(7-Fluoro-2-methoxyquinolin-8-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | N-(7-Fluoro-2-methoxyquinolin-8-yl)aniline |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | N-Benzyl-7-fluoro-2-methoxyquinolin-8-amine |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted quinolines.[6][7] These products can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of extended π-systems.

Table 3: Predicted Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Expected Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 7-Fluoro-2-methoxy-8-(phenylethynyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 8-((Trimethylsilyl)ethynyl)-7-fluoro-2-methoxyquinoline |

| 1-Hexyne | PdCl₂(MeCN)₂ / CuI | Piperidine | Toluene | 8-(Hex-1-yn-1-yl)-7-fluoro-2-methoxyquinoline |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., Et₃N, 3.0 eq).

-

Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Diagram 2: Cross-Coupling Reactions at the C8-Position

Caption: Overview of key cross-coupling reactions.

Metal-Halogen Exchange: A Pathway to Nucleophilic Derivatives

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, converting an aryl halide into a highly reactive organometallic species. The C8-Br bond of this compound is expected to readily undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.

This generates a potent nucleophile at the 8-position, which can be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Diagram 3: Metal-Halogen Exchange and Subsequent Functionalization

Caption: Metal-halogen exchange workflow.

Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench

-

Dissolve this compound (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete exchange.

-

Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by chromatography or recrystallization.

Comparative Reactivity: The C8-Br versus the C7-F Bond

While the C8-Br bond is the primary site for the reactions discussed above, it is important to consider the potential reactivity of the C7-F bond, particularly in nucleophilic aromatic substitution (SNAr) reactions. Generally, SNAr reactions are favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9][10]

In this compound, the C7-F bond is not strongly activated for SNAr. The adjacent bromine at C8 is not a sufficiently strong electron-withdrawing group in the context of SNAr. Furthermore, the electron-donating 2-methoxy group, although distant, contributes to the overall electron density of the ring system, disfavoring nucleophilic attack. Therefore, under the conditions typically employed for palladium-catalyzed cross-coupling and metal-halogen exchange at the C8-Br bond, the C7-F bond is expected to remain largely unreactive. Selective functionalization at the C8 position is therefore highly feasible.

Conclusion and Future Outlook

This compound is a strategically important building block with a highly versatile bromine handle at the 8-position. The electronic environment created by the flanking fluoro and methoxy groups allows for predictable and selective reactivity. This guide has outlined the significant potential of the C8-Br bond to participate in a range of high-yield, synthetically valuable transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as metal-halogen exchange reactions.

The provided experimental protocols serve as a robust starting point for the synthesis of a vast library of novel 8-substituted-7-fluoro-2-methoxyquinolines. These derivatives are of significant interest in the fields of medicinal chemistry and materials science, and the methodologies described herein will undoubtedly facilitate the discovery of new compounds with unique biological and physical properties. Future research in this area will likely focus on expanding the scope of these reactions to include an even wider array of coupling partners and the development of novel catalytic systems to further enhance the efficiency and sustainability of these transformations.

References

-

Buchwald-Hartwig Amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

- Ökten, S. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 274-280.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

-

A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. (2021). PMC. [Link]

-

Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group. Retrieved from [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

New Quinoline Derivatives via Suzuki Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2025). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). University of Pennsylvania. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved from [Link]

-

In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (n.d.). RSC Publishing. Retrieved from [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

-

Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PMC. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (n.d.). ACS Publications. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research and Reviews: Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to Electrophilic Substitution on the 8-Bromo-7-fluoro-2-methoxyquinoline Core

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged core is paramount for the development of new chemical entities with tailored pharmacological profiles. This guide provides an in-depth technical analysis of electrophilic aromatic substitution (SEAr) on a specifically substituted core: 8-Bromo-7-fluoro-2-methoxyquinoline. We will dissect the complex interplay of electronic effects governed by the inherent properties of the quinoline nucleus and its substituents to predict regioselectivity. Furthermore, this document furnishes field-proven, step-by-step protocols for key electrophilic substitution reactions, explaining the causal relationships behind experimental design and reagent selection. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently and successfully modify this valuable heterocyclic system.

The Quinoline Nucleus: Structural and Electronic Landscape

The quinoline ring is a fused aromatic heterocycle composed of a benzene ring and a pyridine ring. This fusion results in a complex electronic environment that dictates its chemical reactivity.

-

Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the pyridine ring (positions 2, 3, and 4), rendering it electron-deficient and thus highly deactivated towards electrophilic attack.[1][2]

-

Benzene Ring: In contrast, the carbocyclic "benzene" portion of the molecule (positions 5, 6, 7, and 8) is comparatively electron-rich and is the primary site for electrophilic substitution.[1][3]

Under electrophilic conditions, particularly in acidic media, the quinoline nitrogen is protonated, further deactivating the entire system. Consequently, electrophilic substitutions on quinoline generally require more forcing conditions than those for benzene or naphthalene.[4] The substitution pattern on the parent quinoline ring overwhelmingly favors positions C5 and C8, as attack at these sites leads to the most stable carbocation intermediates (Wheland intermediates), where the aromaticity of the adjacent ring is preserved.[3][4][5]

Analysis of this compound

To predict the outcome of electrophilic substitution on our target molecule, we must analyze the directing effects of each substituent in concert with the inherent properties of the quinoline core.

Key Electrophilic Substitution Reactions and Protocols

The following sections provide detailed methodologies for common electrophilic aromatic substitution reactions, optimized for the deactivated nature of the this compound substrate.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic core, a versatile functional group that can be further reduced to an amine. Given the substrate's deactivation, standard nitrating conditions (HNO₃/H₂SO₄) are appropriate.

Causality and Experimental Choices:

-

Reagent: A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the electron-deficient quinoline ring. [4][6]* Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions. The temperature may be slowly raised to ensure the reaction proceeds to completion.

Protocol: Synthesis of 8-Bromo-7-fluoro-5-nitro-2-methoxyquinoline

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add this compound (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) in a separate flask, keeping it cool.

-

Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the internal temperature at 0-5 °C.

-

Completion: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). A precipitate should form.

-

Neutralization & Extraction: Neutralize the cold aqueous solution with a saturated sodium bicarbonate solution until pH 7-8 is reached. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Bromination

Halogenation, specifically bromination, introduces a bromine atom. While the core is already brominated, further functionalization may be desired. N-Bromosuccinimide (NBS) in an acidic medium is a suitable reagent.

Causality and Experimental Choices:

-

Reagent: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. In the presence of a strong acid like sulfuric acid, it generates a highly reactive brominating agent.

-

Solvent: Sulfuric acid acts as both the solvent and the catalyst, protonating the quinoline nitrogen and activating the NBS.

Protocol: Synthesis of 5,8-Dibromo-7-fluoro-2-methoxyquinoline

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 10 mL of concentrated sulfuric acid at room temperature.

-

Reagent Addition: Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 20 minutes.

-

Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Isolation: Basify the solution with aqueous ammonia or sodium hydroxide solution to pH 8-9.

-

Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify via column chromatography.

The Challenge of Friedel-Crafts Reactions

Researchers should be aware that Friedel-Crafts alkylation and acylation reactions are generally not viable for quinoline and its derivatives.

Fundamental Limitation: The nitrogen atom in the quinoline ring is a Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction. [7][8]This acid-base reaction forms a complex that places a positive charge on the nitrogen, leading to extreme deactivation of the entire aromatic system, thus preventing the subsequent electrophilic attack by the carbocation or acylium ion. [9]

Summary of Recommended Reaction Conditions

The following table summarizes the key parameters for the successful electrophilic functionalization of the target quinoline core.

| Reaction Type | Electrophilic Reagent | Catalyst / Solvent | Temperature | Predicted Major Product |

| Nitration | Conc. HNO₃ (1.1 eq) | Conc. H₂SO₄ | 0 °C to RT | 8-Bromo-7-fluoro-5-nitro-2-methoxyquinoline |

| Bromination | N-Bromosuccinimide (NBS) (1.1 eq) | Conc. H₂SO₄ | 0 °C to RT | 5,8-Dibromo-7-fluoro-2-methoxyquinoline |

| Friedel-Crafts | R-X / RCO-X | Lewis Acid (e.g., AlCl₃) | N/A | Reaction Not Viable |

Conclusion

The electrophilic substitution on the this compound core is a challenging yet predictable process. A thorough understanding of the electronic landscape, dominated by the deactivating nature of the protonated quinoline nucleus and the directing effects of its substituents, is critical for success. The C5 position is the clear target for functionalization. By employing potent electrophilic reagents and carefully controlled reaction conditions, researchers can effectively introduce key functional groups like nitro and bromo moieties, paving the way for the synthesis of novel and diverse libraries of quinoline-based compounds for drug discovery and development.

References

-

ResearchGate. (n.d.). Transition‐Metal‐Free C2‐H Sulfonylation of Quinoline N‐Oxides via Insertion of Sulfur Dioxide. Retrieved from [Link]

-

PubMed. (2023). Selective Electrochemical Halogenation of Functionalized Quinolone. J Org Chem. Retrieved from [Link]

-

ACS Publications. (2023). Selective Electrochemical Halogenation of Functionalized Quinolone. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

-

MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. Retrieved from [Link]

-

PubMed. (2013). Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation. Org Lett. Retrieved from [Link]

-

RSC Publishing. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

-

ACS Publications. (2013). Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bonds Activation. Organic Letters. Retrieved from [Link]

-

Organic chemistry point. (n.d.). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Retrieved from [Link]

-

ACS Publications. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2016). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Retrieved from [Link]

-

RSC Publishing. (1957). Electrophilic Substitution. Part XI. Nitration of Some Six-membered Nitr. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12 : EArS of heteroaromatics. Retrieved from [Link]

-

Clark University. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2018). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution in Heterocyclic Compounds. Retrieved from [Link]

-

RSC Publishing. (1957). Electrophilic substitution. Part IX. The anomalous nitrations of quinoline. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

-

University of Calgary. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

-

ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

RSC Publishing. (1998). Gas-phase electrophilic aromatic substitution of electron-rich and electron-deficient aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction sites of 8-hydroxyquinoline 1. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. 490. Electrophilic substitution. Part XI. Nitration of some six-membered nitrogen-heterocyclic compounds in sulphuric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. zijlrfbfibalyzqn.quora.com [zijlrfbfibalyzqn.quora.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Stability, Storage, and Handling of 8-Bromo-7-fluoro-2-methoxyquinoline for Research and Development Applications

Introduction

8-Bromo-7-fluoro-2-methoxyquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, including antibacterial and antimalarial agents.[1][2] The specific substitution pattern of this molecule—containing bromo, fluoro, and methoxy groups—offers multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of novel drug candidates and functional materials.

The integrity of such a specialized chemical intermediate is paramount to achieving reproducible and reliable experimental outcomes. Degradation of the parent compound can introduce impurities that may confound biological assays, complicate reaction outcomes, and compromise the quality of the final product.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for understanding and managing the stability of this compound. It outlines the compound's intrinsic stability profile, provides evidence-based recommendations for storage and handling, and details robust experimental protocols for its stability assessment in accordance with established regulatory principles.[4][5]

Physicochemical Profile and Structural Insights into Stability

The stability of a molecule is intrinsically linked to its structure. The this compound molecule possesses several functional groups that dictate its reactivity and susceptibility to degradation.

-

Quinoline Core: The aromatic, nitrogen-containing ring system is generally stable but can be susceptible to photodegradation due to its ability to absorb UV and visible light.[6][7]

-

Halogen Substituents (Bromo and Fluoro): These electron-withdrawing groups influence the electron density of the aromatic ring, potentially affecting its susceptibility to nucleophilic attack. The carbon-bromine bond can, under certain conditions (e.g., high-energy light), be a point of homolytic cleavage.

-

Methoxy Group: The ether linkage of the methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions.[6] Its electron-donating nature also modulates the reactivity of the quinoline ring.

A summary of the compound's key properties is presented below.

| Property | Value | Source |

| CAS Number | 1001322-87-7 | [8] |

| Molecular Formula | C₁₀H₇BrFNO | Derived from structure |

| Molecular Weight | 256.07 g/mol | Derived from formula |

| Appearance | Solid (Typical) | General for similar quinolines[9] |

| Key Functional Groups | Quinoline, Bromide, Fluoride, Ether | [8] |

Intrinsic Stability and Potential Degradation Pathways

Based on its chemical structure and data from analogous compounds, this compound is predicted to be sensitive to four primary environmental factors: light, temperature, pH, and oxidizing agents. Understanding these sensitivities is the first step toward preventing degradation.

Photosensitivity

Quinoline derivatives are often photosensitive and can degrade upon exposure to UV and visible light.[6] This degradation can occur through complex pathways involving photo-oxidation or rearrangement.[5][7] Therefore, protection from light is the most critical handling and storage requirement.

Thermal Stability